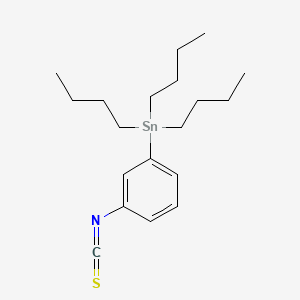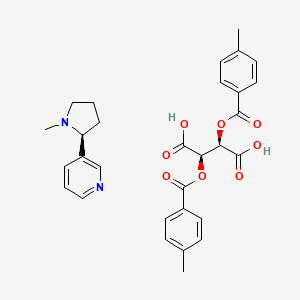![molecular formula C11H26BrNO2S2 B562265 [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide CAS No. 1159174-26-1](/img/structure/B562265.png)
[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” is a special chemical offered by various providers . It has a molecular formula of C11H26BrNO2S2 and a molecular weight of 348.358.
Synthesis Analysis
The synthesis of “[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” involves specific reactions with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA A receptor channel and lactose permease .Molecular Structure Analysis
The molecular structure of “[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” is represented by the formula C11H26BrNO2S2 .Chemical Reactions Analysis
“[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” reacts rapidly and specifically with thiols to form mixed disulfides . It is used to probe the structures of the ACh receptor channel of the GABA A receptor channel and lactose permease .Physical And Chemical Properties Analysis
“[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” has a molecular weight of 348.37 and a molecular formula of C11H26BrN2O2S2 .Aplicaciones Científicas De Investigación
Probing ACh Receptor Channel Structures
This compound is particularly useful in neuropharmacology for studying the structure of acetylcholine (ACh) receptor channels . By reacting rapidly and specifically with thiols to form mixed disulfides, it helps in mapping the accessibility and reactivity of cysteine residues within the channel, providing insights into the channel’s architecture and the conformational changes during its activation and desensitization.
Investigating GABA A Receptor Channels
Similar to its application in ACh receptor channels, this compound is used to probe the structures of GABA A receptor channels . The GABA A receptors are pivotal in mediating inhibitory neurotransmission in the brain, and understanding their structure is crucial for the development of therapeutic agents targeting various neurological disorders.
Lactose Permease Studies
In the field of biochemistry, “[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” is employed to study lactose permease . This enzyme is responsible for the transport of lactose across the cell membrane. By forming mixed disulfides with thiols, researchers can investigate the functional domains involved in the transport mechanism.
Protein Engineering
The compound’s ability to form disulfide bonds with thiols makes it a valuable tool in protein engineering . It can be used to introduce site-specific crosslinks in proteins, which is essential for studying protein folding, stability, and interactions.
Development of Proteomics Tools
Proteomics research often requires the identification and characterization of proteins. “[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” can be used to modify cysteine residues in proteins, thus facilitating their detection and analysis in complex biological samples .
Chemical Biology Research
In chemical biology, this compound is used to label and visualize cellular proteins that contain reactive thiol groups . This application is significant for understanding protein function and distribution within the cell.
Pharmacological Agent Synthesis
The unique reactivity of “[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide” with thiols is exploited in the synthesis of pharmacological agents . It can be used to modify the chemical structure of drugs, potentially altering their activity and specificity.
Neurological Disease Research
Finally, this compound finds application in the research of neurological diseases . By studying the structure and function of ion channels and receptors, researchers can gain insights into the molecular basis of diseases like epilepsy, anxiety, and depression, and contribute to the development of new treatments.
Mecanismo De Acción
Target of Action
The primary targets of [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide are proteins with thiol groups . It reacts rapidly and specifically with thiols to form mixed disulfides . This compound is used to probe the structures of the ACh receptor channel of the GABA A receptor channel and lactose permease .
Mode of Action
[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide interacts with its targets by forming mixed disulfides with thiols . This interaction leads to changes in the structure and function of the target proteins, which can affect their role in various biological processes .
Biochemical Pathways
It is known that this compound can affect the function of the ach receptor channel, the gaba a receptor channel, and lactose permease . These proteins play crucial roles in neurotransmission and nutrient transport, respectively .
Result of Action
The molecular and cellular effects of [7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide’s action depend on the specific target protein. For example, when it interacts with the ACh receptor channel or the GABA A receptor channel, it can affect neurotransmission . When it interacts with lactose permease, it can affect lactose transport .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
trimethyl(7-methylsulfonylsulfanylheptyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26NO2S2.BrH/c1-12(2,3)10-8-6-5-7-9-11-15-16(4,13)14;/h5-11H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIODFODBZUDCW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCCSS(=O)(=O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858538 |
Source


|
| Record name | 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159174-26-1 |
Source


|
| Record name | 7-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylheptan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

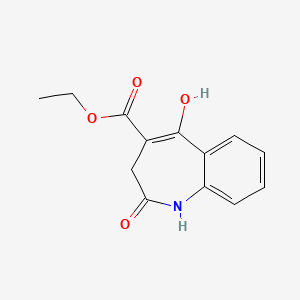
![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)
![6-hydroxy-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B562185.png)

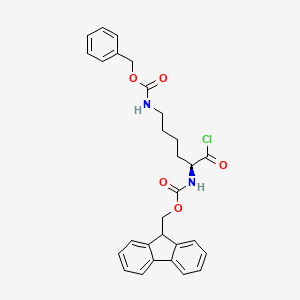
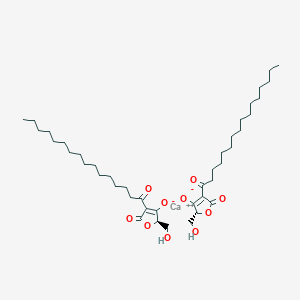
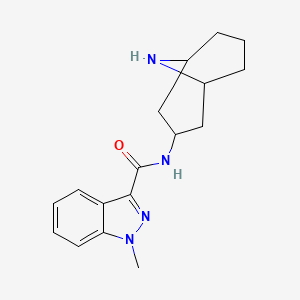
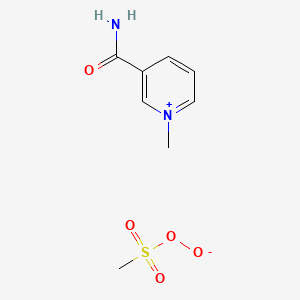
![7-Aminosuccinylbenzo[a]pyrene](/img/structure/B562196.png)
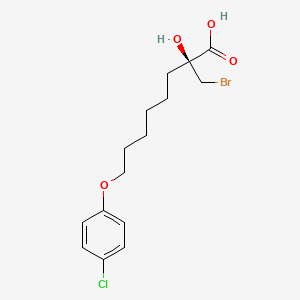
![1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B562199.png)
